
dicyclohexylazanium;(3R,4S)-4-ethyl-1-phenylmethoxycarbonylpyrrolidine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dicyclohexylazanium;(3R,4S)-4-ethyl-1-phenylmethoxycarbonylpyrrolidine-3-carboxylate is a complex organic compound with significant potential in various scientific fields. This compound features a pyrrolidine ring substituted with an ethyl group and a phenylmethoxycarbonyl group, making it an interesting subject for chemical and pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dicyclohexylazanium;(3R,4S)-4-ethyl-1-phenylmethoxycarbonylpyrrolidine-3-carboxylate typically involves multiple steps, starting from simpler organic molecules. One common method involves the use of glycine ethyl ester as a starting material, which undergoes amino addition, protective group formation, and ring closure to form the pyrrolidine ring . The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often using automated systems to control reaction conditions precisely. The use of high-throughput screening and optimization techniques ensures that the industrial production methods are both scalable and sustainable.
Analyse Des Réactions Chimiques
Types of Reactions
Dicyclohexylazanium;(3R,4S)-4-ethyl-1-phenylmethoxycarbonylpyrrolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide variety of products, depending on the nature of the substituents involved.
Applications De Recherche Scientifique
Dicyclohexylazanium;(3R,4S)-4-ethyl-1-phenylmethoxycarbonylpyrrolidine-3-carboxylate has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used to investigate biological pathways and enzyme interactions.
Industry: It is used in the synthesis of specialty chemicals and materials with specific properties
Mécanisme D'action
The mechanism of action of dicyclohexylazanium;(3R,4S)-4-ethyl-1-phenylmethoxycarbonylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to dicyclohexylazanium;(3R,4S)-4-ethyl-1-phenylmethoxycarbonylpyrrolidine-3-carboxylate include:
- (3R,4S)-4-Methyl-3-hexanol
- (3R,4S)-6,8-Dihydroxy-3,4,5,7-tetramethylisochroman
- (3R,4S)-4-Hydroxy-3-methyl-2-oxohexylphosphonic acid
Uniqueness
What sets this compound apart is its unique combination of functional groups and stereochemistry, which confer specific chemical and biological properties. This makes it a valuable compound for targeted research and applications in various fields.
Propriétés
Formule moléculaire |
C27H42N2O4 |
|---|---|
Poids moléculaire |
458.6 g/mol |
Nom IUPAC |
dicyclohexylazanium;(3R,4S)-4-ethyl-1-phenylmethoxycarbonylpyrrolidine-3-carboxylate |
InChI |
InChI=1S/C15H19NO4.C12H23N/c1-2-12-8-16(9-13(12)14(17)18)15(19)20-10-11-6-4-3-5-7-11;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h3-7,12-13H,2,8-10H2,1H3,(H,17,18);11-13H,1-10H2/t12-,13+;/m1./s1 |
Clé InChI |
XQYOTLNAUVFWHH-KZCZEQIWSA-N |
SMILES isomérique |
CC[C@@H]1CN(C[C@@H]1C(=O)[O-])C(=O)OCC2=CC=CC=C2.C1CCC(CC1)[NH2+]C2CCCCC2 |
SMILES canonique |
CCC1CN(CC1C(=O)[O-])C(=O)OCC2=CC=CC=C2.C1CCC(CC1)[NH2+]C2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


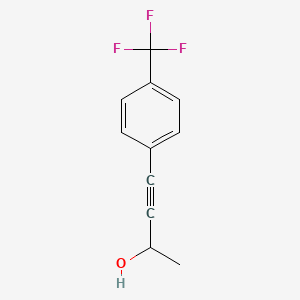
![1-[3-(4-Nitrophenoxy)phenyl]ethan-1-one](/img/structure/B14121210.png)

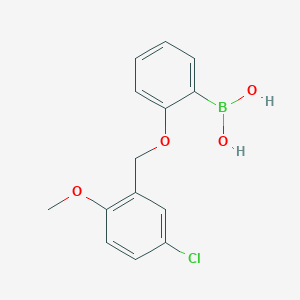
![ethyl 2-[4-chloro-2-methoxy-6-[(E)-methoxyiminomethyl]phenoxy]acetate](/img/structure/B14121229.png)
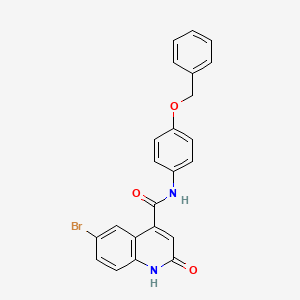
![methyl 2-(8-(2-ethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B14121240.png)
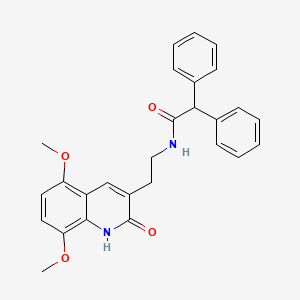


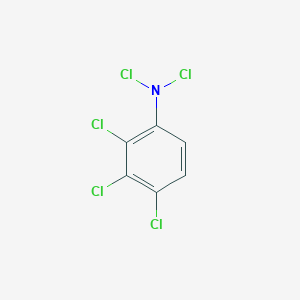
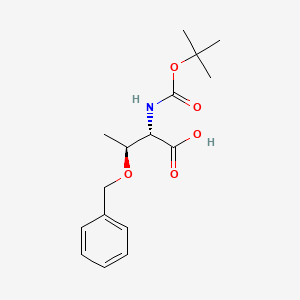
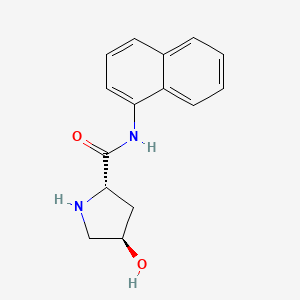
![3-[(3-Methoxyphenyl)amino]-6-methylphenol](/img/structure/B14121301.png)
